OZ439 mesylate

pharmacokinetics elimination half-life single-dose regimen

OZ439 mesylate (CAS 1029939-87-4), the mesylate salt of artefenomel, is a fully synthetic 1,2,4-trioxolane (ozonide) antimalarial developed as a next-generation peroxide pharmacophore agent. It belongs to the same mechanistic class as artemisinin derivatives and the first-generation ozonide arterolane (OZ277), generating cytotoxic radical species via Fe(II)-mediated reductive cleavage of its endoperoxide bridge.

Molecular Formula C29H43NO8S
Molecular Weight 565.7 g/mol
CAS No. 1029939-87-4
Cat. No. B12781298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOZ439 mesylate
CAS1029939-87-4
Molecular FormulaC29H43NO8S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2
InChIInChI=1S/C28H39NO5.CH4O3S/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20;1-5(2,3)4/h1-4,20-21,23-25H,5-19H2;1H3,(H,2,3,4)
InChIKeyWQAWGRIICHFPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OZ439 Mesylate (Artefenomel) – A Second-Generation Synthetic Ozonide Antimalarial with Extended Pharmacokinetic Half-Life for Single-Dose Combination Cures


OZ439 mesylate (CAS 1029939-87-4), the mesylate salt of artefenomel, is a fully synthetic 1,2,4-trioxolane (ozonide) antimalarial developed as a next-generation peroxide pharmacophore agent. It belongs to the same mechanistic class as artemisinin derivatives and the first-generation ozonide arterolane (OZ277), generating cytotoxic radical species via Fe(II)-mediated reductive cleavage of its endoperoxide bridge [1]. Unlike artemisinins, OZ439 is produced by total synthesis, decoupling supply from agricultural artemisinin harvest. In Phase 2 clinical trials, artefenomel demonstrated rapid parasite clearance against both Plasmodium falciparum and P. vivax, with an elimination half-life of 46–62 h—substantially exceeding those of all other peroxide antimalarials [2].

Why OZ439 Mesylate Cannot Be Interchanged with Other Peroxide Antimalarials: Three Irreducible Pharmacokinetic and Resistance-Profile Differentiators


Although OZ439 shares the peroxide pharmacophore with artemisinins and arterolane, three fundamental pharmacological differences preclude generic substitution. First, OZ439 exhibits a human elimination half-life of 46–62 h versus ~3 h for arterolane and <2 h for dihydroartemisinin (DHA), enabling single-dose regimens that are pharmacokinetically impossible with comparator peroxides [1]. Second, OZ439 retains full activity against P. falciparum carrying the globally prevalent K13 C580Y mutation, whereas both OZ277 (arterolane) and DHA show significant cross-resistance to this and other K13 variants [2]. Third, OZ439's engineered chemical stability—incorporating two blocking side groups on the adamantane core to reduce Fe(II) reactivity while preserving antimalarial potency—directly translates to slower metabolic clearance and a wider embryotoxicity safety margin that is not shared by artemisinins [1]. These distinctions are intrinsic to molecular design, not batch-to-batch variability, and directly determine dosing regimen, partner-drug selection, and target population eligibility.

OZ439 Mesylate: Head-to-Head Quantitative Evidence for Pharmacokinetic, Safety, and Resistance-Profile Differentiation Versus Comparator Peroxide Antimalarials


Elimination Half-Life: OZ439 Delivers 15- to 60-Fold Longer Systemic Exposure Than Arterolane or DHA in Patients

In a Phase 2a clinical trial in malaria patients, the estimated elimination half-life (t1/2) of artefenomel (OZ439) was 46–62 h across doses of 200–1200 mg [1]. In contrast, the first-generation ozonide arterolane (OZ277) has a human t1/2 of approximately 3 h, and the semisynthetic artemisinin derivative dihydroartemisinin (DHA) has a t1/2 of approximately 2 h [2]. This represents an approximately 15- to 31-fold prolongation of half-life relative to arterolane and 23- to 31-fold relative to DHA. In preclinical species, the difference was even more pronounced: in rats, OZ439 exhibited a t1/2 of ~20 h versus ~1 h for OZ277, a 20-fold increase [2].

pharmacokinetics elimination half-life single-dose regimen antimalarial

Single-Dose Curative Efficacy: OZ439 Is the Only Peroxide Antimalarial Achieving 100% Cure with a Single 20 mg/kg Oral Dose in the P. berghei Mouse Model

In the standard P. berghei mouse model of malaria, a single oral dose of OZ439 at 20 mg/kg produced 100% cure (complete parasite clearance with no recrudescence over 30 days) [1]. The study explicitly states: 'Unlike all other synthetic peroxides and semisynthetic artemisinin derivatives, OZ439 completely cures Plasmodium berghei-infected mice with a single oral dose of 20 mg/kg' [1]. Artesunate, artemether, DHA, and OZ277 (arterolane) all failed to achieve single-dose cure at equivalent or higher doses in the same model, requiring repeated daily dosing over 3–4 days for comparable curative outcomes [1].

single-dose cure in vivo efficacy Plasmodium berghei preclinical model

Embryotoxicity Safety Margin: OZ439 Is ~250-Fold Less Potent as an Embryotoxicant Than DHA and Provides a ~100-Fold Greater In Vivo Safety Margin Than Artesunate

In a direct comparative study, artefenomel (OZ439) and artesunate were evaluated in rat whole embryo culture and in rat embryo-fetal toxicity studies with single doses administered on Gestational Day (GD) 12 [1]. In vitro, artefenomel was ~250-fold less potent than dihydroartemisinin (DHA, the active metabolite of artesunate) as an embryotoxicant [1]. In vivo, the safety margin based on AUC (ratio of maternal toxic exposure to embryotoxic exposure) for artefenomel was approximately 100-fold greater than that for artesunate when both were administered as single doses on GD 12 [1]. Additionally, unlike artesunate, artefenomel was not a selective developmental toxicant [1].

embryotoxicity safety margin developmental toxicity rat model

K13 Mutation Cross-Resistance: OZ439 Retains Full Activity Against the Globally Prevalent C580Y Mutant, Whereas OZ277 and DHA Are Cross-Resistant

Straimer et al. (2017) used genetically edited P. falciparum lines expressing variant K13 alleles to test cross-resistance of OZ439 and OZ277 relative to DHA [1]. OZ277 and DHA both exhibited significant cross-resistance with parasites carrying the K13 mutations C580Y, R539T, and I543T, as measured by ring-stage survival assay (RSA0–3h) [1]. In contrast, OZ439 showed cross-resistance only to parasites carrying the rare K13 I543T mutation, with no evidence of cross-resistance to the globally prevalent C580Y mutation [1]. This was corroborated by a clinical retrospective genetic analysis of the Phase 2a trial showing that OZ439-mediated parasite clearance was not substantially affected by K13 mutations [2].

K13 mutation artemisinin resistance cross-resistance ring-stage survival assay

Ring-Stage Survival Against Artemisinin-Resistant Isolates: OZ439 Achieves <0.01–1.83% Parasite Survival vs 33% for DHA at Pharmacologically Relevant Concentrations

Baumgärtner et al. (2017) compared OZ439 and OZ277 against DHA in the ring-stage survival assay (RSA0–3h) using the artemisinin-resistant P. falciparum clinical isolate Cam3.IR539T (carrying the K13 R539T mutation) [1]. At the pharmacologically relevant concentration of 700 nM, DHA exposure resulted in 33% parasite survival (range 74–33% across 49–700 nM) [1]. In contrast, all six tested ozonides—including OZ439—showed per cent survival ranging from <0.01% to 1.83%, representing an approximate 18- to 45-fold increase in potency compared with DHA [1]. At the lowest tested concentration (49 nM), OZ277 exhibited poor activity with survival comparable to DHA, whereas OZ439 was still approximately fivefold more potent than OZ277 [1].

ring-stage survival assay artemisinin resistance Cam3.IR539T in vitro potency

OZ439 Mesylate: Evidence-Backed Research and Industrial Application Scenarios Driven by Pharmacokinetic, Safety, and Resistance-Profile Differentiation


Single-Dose Combination Therapy Development Targeting Patient Adherence in Resource-Limited Settings

OZ439's 46–62 h elimination half-life and proven single-dose curative efficacy in preclinical models [1] make it the only peroxide antimalarial suitable for development as a single-encounter combination therapy. Programs developing OZ439–ferroquine or OZ439–piperaquine fixed-dose combinations leverage OZ439's prolonged exposure to bridge the gap until the slowly eliminated partner drug (e.g., ferroquine t1/2 ~16 days) reaches therapeutic concentrations, enabling a single-dose cure [2]. For procurement, this translates to simplified supply chains, reduced patient follow-up burden, and lower risk of non-adherence-driven resistance.

Artemisinin-Resistance Containment and Replacement in the Greater Mekong Subregion and Beyond

OZ439's retained activity against P. falciparum carrying the globally prevalent K13 C580Y mutation—coupled with near-complete suppression of ring-stage survival in K13-mutant isolates (RSA0–3h: <0.01–1.83% survival at 700 nM) [3]—positions it as a frontline candidate for replacing failing artemisinin-based combination therapies (ACTs) in resistance hotspots. Unlike DHA, which shows 33% ring-stage survival against Cam3.IR539T at clinically relevant concentrations, OZ439 achieves >18-fold greater potency, making it a rational procurement choice for national malaria control programs in the Greater Mekong Subregion [3].

Antimalarial Drug Discovery Benchmarking: Long-Acting Peroxide Comparator for Novel Chemical Series

OZ439 mesylate serves as the gold-standard long-acting peroxide comparator in antimalarial drug discovery programs. Its well-characterized pharmacokinetic profile (t1/2 46–62 h in patients), broad-stage asexual parasite killing, and defined metabolic pathways (primary CYP3A4-mediated monohydroxylation of the spiroadamantane substructure) [4] provide a robust benchmark for evaluating next-generation ozonides and non-peroxide chemotypes. Procurement of high-purity OZ439 mesylate (>98% by HPLC) from reputable vendors enables standardized in vitro (K1/NF54 IC50 = 2.0/3.2 nM) and in vivo (P. berghei 20 mg/kg single-dose cure) assay calibration.

Preclinical Developmental Toxicity Screening: Safer Peroxide Reference Standard for Embryotoxicity Assays

Given OZ439's ~250-fold lower in vitro embryotoxic potency relative to DHA and ~100-fold wider in vivo safety margin relative to artesunate [5], it serves as a safer peroxide-class reference compound in rat whole embryo culture and embryo-fetal toxicity studies. Researchers evaluating novel antimalarial peroxides for developmental toxicity can use OZ439 as a benchmark to contextualize new chemical entities' safety margins, particularly for programs targeting malaria treatment in pregnancy or in women of childbearing potential.

Quote Request

Request a Quote for OZ439 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.